molecular formula C13H11Cl2NO B8636798 4-(Chloromethyl)-2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole CAS No. 89723-93-3

4-(Chloromethyl)-2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole

Cat. No.: B8636798
CAS No.: 89723-93-3
M. Wt: 268.13 g/mol
InChI Key: BYYACPRZVQIWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C13H11Cl2NO and its molecular weight is 268.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89723-93-3

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

4-(chloromethyl)-2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole

InChI

InChI=1S/C13H11Cl2NO/c1-9-12(8-14)16-13(17-9)7-6-10-4-2-3-5-11(10)15/h2-7H,8H2,1H3

InChI Key

BYYACPRZVQIWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C=CC2=CC=CC=C2Cl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Chlorostyryl)-4-hydroxymethyl-5-methyloxazole (3.6 g) was added portionwise to thionyl chloride (18 ml) with ice-cooling and stirring. The mixture was stirred at room temperature for 20 minutes and the thionyl chloride was distilled off. To the residue was added aqueous sodium hydrogen carbonate and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off to give 4-chloromethyl-2-(2-chlorostyryl)-5-methyloxazole as crystals; yield 3.65 g (99.5%). Recrystallization from ethyl ether gave colorless needles melting at 109°-110° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.